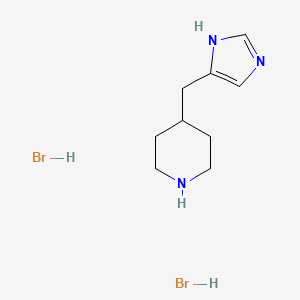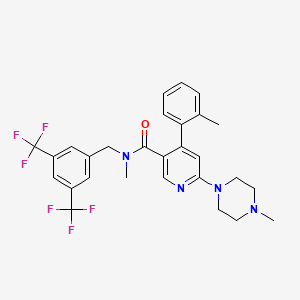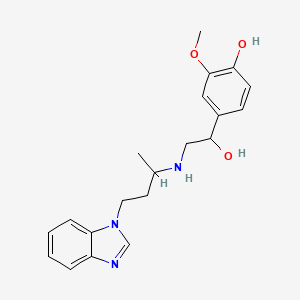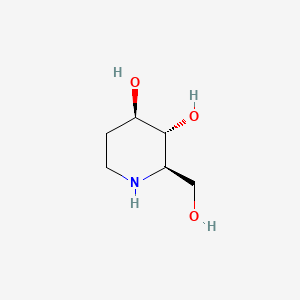
Fagomin
Übersicht
Beschreibung
Sie wurde zuerst aus den Samen von Buchweizen (Fagopyrum esculentum Moench) isoliert und später in anderen Pflanzenquellen wie Maulbeerblättern und Goji-Wurzeln gefunden . Fagomine hat die Summenformel C6H13NO3 und ein Molekulargewicht von 147,17 . Sie ist bekannt für ihre Fähigkeit, Glykosidasen zu hemmen, Enzyme, die Kohlenhydrate abbauen, was sie zu einem potenziellen Therapeutikum für die Behandlung von Blutzuckerspiegeln macht .
Wissenschaftliche Forschungsanwendungen
Fagomine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, fagomine is used as a glycosidase inhibitor to study carbohydrate metabolism and enzyme activity . In biology, it is used to investigate the effects of iminosugars on cellular processes and microbial adhesion .
In medicine, fagomine has shown potential as a therapeutic agent for managing blood sugar levels and preventing insulin resistance . It has been found to lower postprandial blood glucose levels and modulate bacterial adhesion in the gut, making it a promising candidate for the treatment of diabetes and other metabolic disorders . Additionally, fagomine has been studied for its anti-inflammatory and body-weight-reducing effects, further highlighting its potential in medical research .
In industry, fagomine is used as a dietary supplement and functional food component to reduce the risks of developing insulin resistance, becoming overweight, and suffering from an excess of potentially pathogenic bacteria .
Wirkmechanismus
Target of Action
Fagomine primarily targets enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase . It also targets maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) proteins . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.
Mode of Action
Fagomine interacts with its targets by inhibiting their activity . By inhibiting alpha-glucosidase, MGAM, and SI, fagomine slows down the breakdown of complex carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream . This leads to a more gradual increase in blood glucose levels after a meal, which can be beneficial for managing blood glucose levels in conditions like diabetes .
Biochemical Pathways
Fagomine affects several biochemical pathways related to carbohydrate metabolism and insulin resistance. It is involved in the PI3K-Akt signaling pathway, lipid and atherosclerosis pathways, and the AGE-RAGE signaling pathway in diabetic complications . These pathways play a significant role in glucose homeostasis, lipid metabolism, and the development of diabetic complications .
Pharmacokinetics
Fagomine exhibits nonlinear pharmacokinetics following oral administration . It is mainly distributed in the gastrointestinal tract, liver, and kidney . Fagomine is primarily excreted into urine and feces, with less excretion into bile . Other components in the diet can enhance the absorption of fagomine through the intestinal barrier .
Result of Action
The primary result of fagomine’s action is a reduction in postprandial (after-meal) blood glucose levels . By inhibiting the enzymes responsible for breaking down complex carbohydrates, fagomine slows the rate at which glucose is absorbed into the bloodstream, leading to a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes . Fagomine also reduces the plasma concentration of pro-inflammatory biomarkers, indicating its potential anti-inflammatory effects .
Action Environment
The action of fagomine can be influenced by various environmental factors, including diet. For example, other components in the diet can enhance the absorption of fagomine, affecting its bioavailability and efficacy . Additionally, the gut microbiota can influence the action of fagomine. Changes in the composition of the gut microbiota, similar to those elicited by dietary fiber, have been observed with fagomine intake, which are compatible with its anti-inflammatory and body-weight-reducing effects .
Biochemische Analyse
Biochemical Properties
Fagomine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a part of vital functional substances in buckwheat, including flavonoids, phytosterols, fagopyrins, fagopyritols, phenolic compounds, resistant starch, dietary fibre, lignans, vitamins, minerals, and antioxidants . These compounds make it a highly active biological pseudocereal .
Cellular Effects
Fagomine has been observed to have significant effects on various types of cells and cellular processes. For instance, when ingested together with sucrose or starch, Fagomine lowers blood glucose in a dose-dependent manner without stimulating insulin secretion . It also influences cell function by modulating bacterial adhesion .
Molecular Mechanism
Fagomine exerts its effects at the molecular level through various mechanisms. It presents the molecular configuration of d-glucose and d-mannose on carbons 3, 4, and 5 . This unique configuration allows it to interact with biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Fagomine have been observed over time in laboratory settings. For instance, Fagomine has been shown to reduce the area under the curve (0–120 min) by 20% and shift the time to maximum blood glucose concentration (Tmax) by 15 min at doses of 1–2 mg/kg body weight when administered together with 1 g sucrose/kg body weight .
Dosage Effects in Animal Models
In animal models, the effects of Fagomine vary with different dosages. For instance, animals supplemented with Fagomine gained less weight than controls and rats given only ω-3 PUFAs . This suggests that Fagomine may have a dose-dependent effect on weight gain in these models .
Metabolic Pathways
Fagomine is involved in various metabolic pathways. It is known to target carbohydrate metabolism and regulate alpha-glucosidase activity to produce a potent anti-diabetic effect .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Fagomine kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Glycal-Zwischenprodukten. So können beispielsweise Glucal und Galactal in 2-Desoxyglycolactame umgewandelt werden, die wichtige Bausteine bei der Synthese von Fagomine sind . Die Reduktion von 2-Desoxyglycolactam-N-Boc-Carbonyl durch Lithiumtriethylborhydrid (Super-Hydrid®) wurde zur Erzeugung von Lactamol genutzt, während Reduktion gefolgt von Dehydratisierung eine weitere Strategie zur Funktionalisierung der C1–C2-Bindung im Iminosugar-Substrat ist .
Eine andere Methode beinhaltet die Verwendung von Fructose-6-phosphat-Aldolase (FSA) in einer multienzymatischen Reaktionskaskade. Dieser Ansatz verwendet ein Zwei-Enzym-System, das aus Chloroperoxidase und FSA besteht, um einen Fagomine-Vorläufer aus N-Cbz-3-Aminopropanol zu synthetisieren . Die Reaktionsbedingungen umfassen die Verwendung von immobilisierten Enzymen auf magnetischen Nanopartikelclustern und funktionalisierten Agarose-Trägern, um die Stabilität und Ausbeute der Reaktion zu erhöhen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Fagomine beinhaltet die Extraktion aus natürlichen Quellen wie Buchweizen und Maulbeerblättern. Der Extraktionsprozess umfasst typischerweise eine Kationenaustausch-Hochleistungsflüssigchromatographie (HPLC) mit Detektion und Quantifizierung durch Massenspektrometrie unter Verwendung von Elektrospray-Ionisation und einem einfachen Quadrupol-Analysator . Dieses Verfahren ermöglicht die Trennung von Fagomine von ihren Diastereomeren und anderen Verunreinigungen, wodurch ein hochreines Produkt sichergestellt wird, das für industrielle Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen: Fagomine durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Reduktion von 2-Desoxyglycolactam-N-Boc-Carbonyl durch Lithiumtriethylborhydrid, um Lactamol zu erzeugen . Eine weitere wichtige Reaktion ist die Aldolase-katalysierte Bildung eines Fagomine-Vorläufers aus N-Cbz-3-Aminopropanol .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Fagomine verwendet werden, sind Lithiumtriethylborhydrid, Chloroperoxidase und Fructose-6-phosphat-Aldolase . Die Reaktionsbedingungen beinhalten oft die Verwendung von immobilisierten Enzymen auf verschiedenen Trägern, um die Stabilität und Ausbeute der Reaktionen zu erhöhen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Lactamol und ein Fagomine-Vorläufer, der weiterverarbeitet werden kann, um reines Fagomine zu erhalten .
Wissenschaftliche Forschungsanwendungen
Fagomine hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird Fagomine als Glykosidase-Inhibitor verwendet, um den Kohlenhydratstoffwechsel und die Enzymaktivität zu untersuchen . In der Biologie wird es verwendet, um die Auswirkungen von Iminosugaren auf zelluläre Prozesse und mikrobielle Adhäsion zu untersuchen .
In der Medizin hat Fagomine sich als potenzielles Therapeutikum zur Regulierung des Blutzuckerspiegels und zur Vorbeugung von Insulinresistenz erwiesen . Es wurde festgestellt, dass es den postprandialen Blutzuckerspiegel senkt und die bakterielle Adhäsion im Darm moduliert, was es zu einem vielversprechenden Kandidaten für die Behandlung von Diabetes und anderen Stoffwechselstörungen macht . Zusätzlich wurde Fagomine auf seine entzündungshemmenden und gewichtsreduzierenden Wirkungen untersucht, was sein Potenzial in der medizinischen Forschung weiter unterstreicht .
In der Industrie wird Fagomine als Nahrungsergänzungsmittel und funktionelle Lebensmittelkomponente verwendet, um das Risiko zu verringern, Insulinresistenz zu entwickeln, übergewichtig zu werden und an einer übermäßigen Menge potenziell pathogener Bakterien zu leiden .
Wirkmechanismus
Fagomine übt seine Wirkung hauptsächlich durch Hemmung von Glykosidasen aus, Enzymen, die Kohlenhydrate in Einfachzucker aufspalten . Durch die Hemmung dieser Enzyme verzögert Fagomine den Abbau von Saccharose und Stärke, wodurch der Blutzuckerspiegel gesenkt wird, ohne die Insulinsekretion zu beeinflussen . Zusätzlich fördert Fagomine die Adhäsion von probiotischen Bakterien an die Darmschleimhaut, während es die Adhäsion von pathogenen Bakterien wie Escherichia coli und Salmonella enterica hemmt . Diese doppelte Wirkung trägt dazu bei, eine gesunde Darmflora zu erhalten und das Risiko von Infektionen und Stoffwechselstörungen zu reduzieren .
Analyse Chemischer Reaktionen
Types of Reactions: Fagomine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride to generate lactamol . Another important reaction is the aldolase-catalyzed formation of a fagomine precursor from N-Cbz-3-aminopropanol .
Common Reagents and Conditions: Common reagents used in the synthesis of fagomine include lithium triethylborohydride, chloroperoxidase, and fructose-6-phosphate aldolase . The reaction conditions often involve the use of immobilized enzymes on various supports to enhance the stability and yield of the reactions .
Major Products: The major products formed from these reactions include lactamol and a fagomine precursor, which can be further processed to obtain pure fagomine .
Vergleich Mit ähnlichen Verbindungen
Fagomine ähnelt anderen Iminosugaren wie 1-Desoxynojirimycin (DNJ) und Isofagomine . Wie Fagomine ist DNJ ein Glykosidase-Inhibitor, der auf seine potenziellen therapeutischen Anwendungen bei der Behandlung des Blutzuckerspiegels und der Vorbeugung von Insulinresistenz untersucht wurde . Fagomine ist einzigartig in seiner Fähigkeit, fimbriierte Enterobacteriaceae selektiv zu agglutinieren und die Adhäsion von probiotischen Bakterien zu fördern, was es zu einer vielseitigeren Verbindung für die Aufrechterhaltung der Darmgesundheit macht .
Weitere ähnliche Verbindungen sind 2-O-α-D-Gal-DNJ und 4-O-β-D-Glc-Fagomine, die in verschiedenen Pflanzenquellen gefunden und auf ihre Glykosidase-inhibitorische Aktivität untersucht wurden . Trotz ihrer Ähnlichkeiten machen die einzigartigen strukturellen Merkmale und die doppelte Wirkung von Fagomine auf die Glykosidase-Hemmung und die bakterielle Adhäsion es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNBIPIQWYLDM-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201243 | |
| Record name | Fagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53185-12-9 | |
| Record name | Fagomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fagomine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Fagomine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 188 °C | |
| Record name | Fagomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


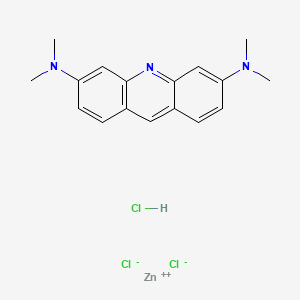

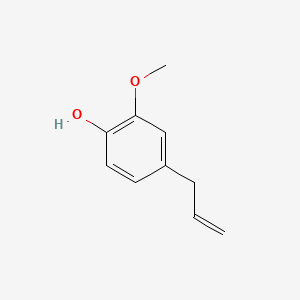

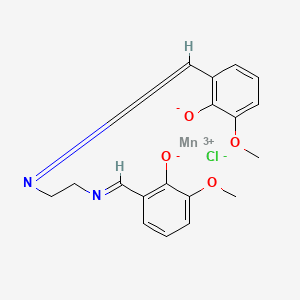
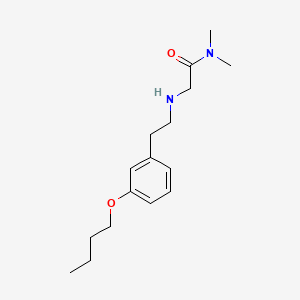
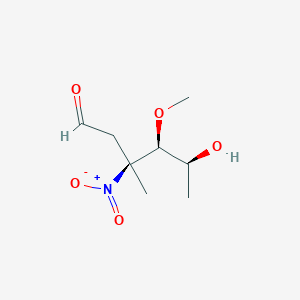
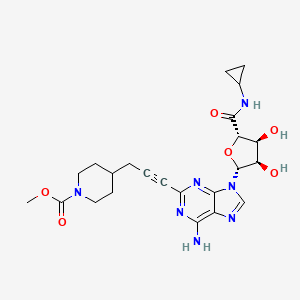
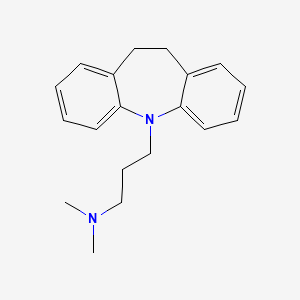
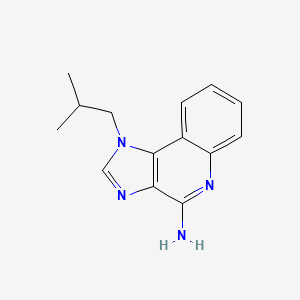
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
